
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
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Formation of Piperazine Derivative: : The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the reaction rate and yield.
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Introduction of Methoxyphenyl Group: : The next step involves the introduction of the methoxyphenyl group. This is achieved by reacting the intermediate product with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved yield, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide exhibit antidepressant-like effects. These compounds often act as selective serotonin reuptake inhibitors (SSRIs), which enhance serotonergic neurotransmission. Studies have shown that modifications in the piperazine structure can lead to increased efficacy in treating depression and anxiety disorders .
Antitumor Effects
Some derivatives of piperazine-based compounds have demonstrated antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of protein kinases involved in cell proliferation and survival .
Uroselective Antagonist for Benign Prostatic Hyperplasia
The compound has been studied for its potential use as a uroselective antagonist in treating benign prostatic hyperplasia (BPH). Its structural characteristics allow it to selectively block alpha-adrenergic receptors, which can alleviate urinary symptoms associated with BPH without significant vascular side effects .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperazine ring provides a flexible scaffold that allows for optimal positioning of the functional groups, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Bromophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Comparison
Compared to its analogs, 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity to biological targets
Biological Activity
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 325.37 g/mol. The presence of the fluorine atom and methoxy group contributes to its unique reactivity and biological profile.
Property | Value |
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Molecular Formula | C18H20FN3O2 |
Molecular Weight | 325.37 g/mol |
IUPAC Name | N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI | InChI=1S/C18H20FN3O2/c1-24-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(23)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,23) |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as a ligand, modulating the activity of various biological targets which could lead to therapeutic effects. The precise molecular targets remain under investigation, but initial studies suggest involvement in pathways related to neurotransmission and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits antiparasitic and antimicrobial properties. Its potential as a therapeutic agent has been explored in various contexts:
- Antiparasitic Activity : Initial studies suggest that derivatives of piperazine compounds like this one can inhibit certain parasitic pathways, possibly by targeting ATPase enzymes involved in parasite metabolism. For instance, modifications in similar compounds have shown enhanced activity against Plasmodium species responsible for malaria .
- Antimicrobial Effects : Similar piperazine derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies
Several studies have focused on optimizing the structure of piperazine derivatives to enhance their biological activity:
- Study on Dihydroquinazolinone Derivatives : Research involving structural optimization showed that incorporating polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity . This approach may be applicable to this compound for enhancing its pharmacokinetic profile.
- Antimicrobial Evaluation : A series of piperazine derivatives were evaluated for their antibacterial efficacy, showing that modifications in the side chains can significantly impact their potency against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted anilines and piperazine derivatives. Key steps include:
- Coupling Agents : Use carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent (e.g., dichloromethane or DMF), and stoichiometry to enhance yield and purity .
- Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments, piperazine ring conformation, and carboxamide linkage (e.g., δ 3.4–4.0 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1640–1680 cm) and aromatic C-F bonds (~1220–1280 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine (D/D) receptors using radioligand displacement (e.g., -WAY-100635 for 5-HT) to determine IC values .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected cell lines (e.g., CHO-K1 cells expressing human receptors) .
Advanced Research Questions
Q. How can structural modifications improve receptor selectivity?
- Methodological Answer :
- Carboxamide Linker : Replace the carbonyl group with amine or thiourea moieties to alter hydrogen-bonding interactions, as demonstrated in dopamine D-selective ligands .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the fluorophenyl ring to enhance binding affinity for specific receptors (e.g., CYP51 inhibition in antiparasitic studies) .
- SAR Studies : Synthesize analogs with varying methoxy/fluoro positions and compare binding data using molecular docking (e.g., AutoDock Vina) to identify critical residues (e.g., D receptor E2 loop) .
Q. How to resolve contradictions in receptor binding data across studies?
- Methodological Answer :
- Comparative Radioligand Assays : Use standardized protocols (e.g., -Mefway vs. -FCWAY for 5-HT quantification) to control for radiotracer lipophilicity and non-specific binding .
- Chimeric Receptor Models : Swap extracellular loops between receptor subtypes (e.g., D/D) to isolate regions influencing selectivity .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line, incubation time, and ligand concentration .
Q. What strategies mitigate synthetic challenges in scaling up production?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and temperature for coupling reactions to reduce side products .
- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection for high-throughput synthesis .
- Quality Control : Use HPLC with C18 columns (e.g., 95% acetonitrile/water gradient) to monitor purity (>98%) and batch consistency .
Q. Data Analysis and Experimental Design
Q. How to design experiments validating the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. What computational tools predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Use GROMACS or AMBER to model ligand-receptor complexes (e.g., 5-HT) and assess binding free energies (MM-PBSA/GBSA) .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify essential features (e.g., hydrogen bond donors, aromatic rings) .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-9-5-3-7-15(17)20-18(23)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHTVXYSMQNCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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